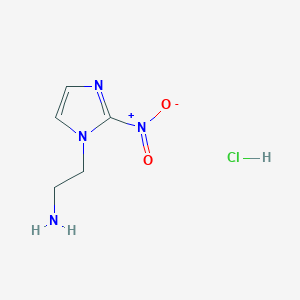

2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

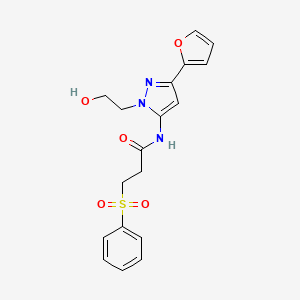

2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is an intermediate for the preparation of selective tumor inhibitor bis (nitroimidazolyl)alkanecarboxamide hypoxia .

Synthesis Analysis

The synthesis of imidazole-containing compounds involves combining imidazole with 2-chloroethylamine monohydrochloride, tetrabutylammonium hydrogensulfate, and sodium hydroxide. This mixture is then combined with acetonitrile and heated under reflux for 21 hours .Molecular Structure Analysis

The molecular structure of 2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride consists of a five-membered imidazole ring attached to an ethanamine group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is a pyrrole type nitrogen . The InChI code for this compound is 1S/C5H8N4O2/c6-1-3-8-4-2-7-5(8)9(10)11/h2,4H,1,3,6H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride include a molecular weight of 156.14 . It is a solid at room temperature and should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Drug Development

The imidazole ring is a common motif in pharmacologically active compounds. As such, 2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride serves as an intermediate in the synthesis of various drugs. It’s particularly relevant in the development of drugs with antibacterial, antifungal, and antiprotozoal activities due to its ability to interfere with the DNA synthesis of microorganisms .

Radiosensitization

This compound is researched for its radiosensitizing properties. In radiation therapy, it can enhance the effect of ionizing radiation on cancer cells. The nitro group of the compound interacts with DNA, making it more susceptible to damage by radiation. This could potentially improve the efficacy of radiation therapy in treating cancer .

Diagnostic Imaging

In diagnostic imaging, 2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride can be used to prepare radiotracers for positron emission tomography (PET). These radiotracers help in visualizing biological processes, such as metabolism in hypoxic tissues, which is crucial for diagnosing various diseases, including cancer .

Chemical Synthesis

The compound is a valuable reagent in chemical synthesis. It’s used to introduce the imidazole functional group into larger molecules. This is particularly useful in synthesizing compounds with potential therapeutic applications, such as antitumor agents, due to the imidazole ring’s ability to interact with biological targets .

Antimicrobial Resistance Research

Research into antimicrobial resistance (AMR) also benefits from this compound. It can be used to develop new drugs that overcome AMR problems. The imidazole core is known to penetrate bacterial cell walls effectively, making it a key structure in the design of new antimicrobial agents .

Safety and Hazards

The safety information for 2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302+P352) .

将来の方向性

The future directions for 2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride and similar compounds could involve further exploration of their therapeutic potential. Given the broad range of biological activities demonstrated by imidazole derivatives, these compounds could play a significant role in the development of new drugs .

特性

IUPAC Name |

2-(2-nitroimidazol-1-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.ClH/c6-1-3-8-4-2-7-5(8)9(10)11;/h2,4H,1,3,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLRFFXZTJXMPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene](/img/structure/B3004689.png)

![6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3004690.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile](/img/structure/B3004691.png)

![1-(4-fluorophenyl)-4-[1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperazine](/img/structure/B3004695.png)

![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3004696.png)

![Rac-(3AR,4R,6AS)-4-methoxy-octahydrocyclopenta[C]pyrrole](/img/no-structure.png)

![N-(4-fluorobenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3004700.png)